molecular formula C7H13FO2 B13474400 2-Fluoro-4,4-dimethylpentanoic acid CAS No. 1534019-67-4

2-Fluoro-4,4-dimethylpentanoic acid

Cat. No.: B13474400
CAS No.: 1534019-67-4
M. Wt: 148.18 g/mol
InChI Key: DSBGSTZDXUJYSO-UHFFFAOYSA-N
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Description

2-Fluoro-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H13FO2 It is a derivative of pentanoic acid, where a fluorine atom is substituted at the second position and two methyl groups are attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,4-dimethylpentanoic acid typically involves the fluorination of 4,4-dimethylpentanoic acid. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,4-dimethylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form strong hydrogen bonds. This can lead to alterations in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpentanoic acid
  • 4,4-Dimethylpentanoic acid
  • 2-Fluoro-2,4-dimethylpentanoic acid

Uniqueness

2-Fluoro-4,4-dimethylpentanoic acid is unique due to the presence of both fluorine and two methyl groups, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, while the methyl groups provide steric hindrance, affecting its interactions with other molecules.

Properties

CAS No.

1534019-67-4

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

IUPAC Name

2-fluoro-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H13FO2/c1-7(2,3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)

InChI Key

DSBGSTZDXUJYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)O)F

Origin of Product

United States

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